Product packaging for 1-Aminobutane-1,4-diol(Cat. No.:CAS No. 400820-14-6)

1-Aminobutane-1,4-diol

Cat. No.: B14255587
CAS No.: 400820-14-6
M. Wt: 105.14 g/mol
InChI Key: DIORNGPTUKJRHG-UHFFFAOYSA-N
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Description

1-Aminobutane-1,4-diol is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2 B14255587 1-Aminobutane-1,4-diol CAS No. 400820-14-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

400820-14-6

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

1-aminobutane-1,4-diol

InChI

InChI=1S/C4H11NO2/c5-4(7)2-1-3-6/h4,6-7H,1-3,5H2

InChI Key

DIORNGPTUKJRHG-UHFFFAOYSA-N

Canonical SMILES

C(CC(N)O)CO

Origin of Product

United States

Stereochemical Considerations and Isomerism of Aminobutane 1,4 Diols

The molecular structure of 1-aminobutane-1,4-diol is foundational to understanding its stereochemistry. The compound possesses a four-carbon backbone with an amino group (-NH2) and a hydroxyl group (-OH) attached to the first carbon (C1), and a hydroxyl group at the fourth carbon (C4) nih.gov.

The key stereochemical feature of this compound is the presence of a chiral center at the C1 position. This carbon atom is bonded to four different substituent groups:

An amino group (-NH2)

A hydroxyl group (-OH)

A hydrogen atom (-H)

A 3-hydroxypropyl group (-CH2CH2CH2OH)

Due to this chiral center, this compound is an optically active compound and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-1-aminobutane-1,4-diol and (S)-1-aminobutane-1,4-diol. These stereoisomers will rotate plane-polarized light in opposite directions but have identical physical properties such as melting point, boiling point, and solubility in achiral solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄H₁₁NO₂ nih.gov
Molecular Weight 105.14 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 400820-14-6 nih.gov
Topological Polar Surface Area 66.5 Ų nih.gov

Advanced Synthetic Methodologies for Aminobutane 1,4 Diols

Enzymatic and Biocatalytic Syntheses of Aminobutane-1,4-diols

The use of enzymes and whole-cell biocatalysts offers a powerful and sustainable alternative to traditional chemical methods for synthesizing complex molecules like 1-Aminobutane-1,4-diol. These biological systems provide high selectivity and operate under mild conditions, reducing energy consumption and waste generation.

One-Pot Enzymatic Cascade Approaches for Chiral Aminobutanediols

One-pot enzymatic cascades, where multiple enzymatic reactions occur sequentially in a single reactor, represent a highly efficient strategy for synthesizing chiral aminobutanediols. This approach minimizes intermediate purification steps, saving time, resources, and reducing waste.

A notable example involves the synthesis of chiral 2-amino-1,3,4-butanetriol (ABT) and (2S,3S)-2-aminopentane-1,3-diol (APD) using a combination of engineered Escherichia coli transketolases (TK) and a Chromobacterium violaceum transaminase (TAm). researchgate.net Kinetic modeling and optimization of this two-step enzymatic cascade led to significantly improved yields. researchgate.net By co-expressing both enzymes in a single E. coli host and employing fed-batch strategies to overcome substrate inhibition, researchers achieved a six-fold increase in product yield compared to previous batch bioconversions. researchgate.net

Another innovative one-pot process combines the enzymatic hydroxymethylation of 3-hydroxypropanal (B37111) with formaldehyde (B43269), catalyzed by an engineered benzaldehyde (B42025) lyase, followed by an asymmetric reduction or transamination step to produce optically pure 1,2,4-butanetriol (B146131) and 2-aminobutane-1,4-diol (B3032749). researchgate.netresearchgate.net This method successfully integrates a chemocatalytic hydration step of acrolein, demonstrating a seamless chemoenzymatic cascade. researchgate.netresearchgate.net

Enzymatic Hydroxymethylation and Asymmetric Reduction/Transamination in Aminobutane-1,4-diol Synthesis

The precise introduction of functional groups is a cornerstone of chemical synthesis. Enzymes offer unparalleled selectivity in this regard. The synthesis of this compound can be achieved through a two-step enzymatic process involving hydroxymethylation followed by either asymmetric reduction or transamination.

In a key development, a benzaldehyde lyase was engineered to catalyze the hydroxymethylation of 3-hydroxypropanal with formaldehyde, producing the intermediate 1,4-dihydroxybutan-2-one. researchgate.net This intermediate can then be converted to the target aminodiol. Subsequently, a highly active carbonyl reductase or a transaminase is used to asymmetrically reduce or transaminate the ketone to furnish the chiral 2-aminobutane-1,4-diol with excellent optical purity. researchgate.net This enzymatic hydroxymethylation and subsequent asymmetric transformation highlight a novel and sustainable route from simple C1 molecules. researchgate.net

Enzymes in this compound Synthesis
EnzymeSource OrganismReaction CatalyzedKey Finding
Benzaldehyde Lyase (engineered)Herbiconiux sp. SALV-R1Hydroxymethylation of 3-hydroxypropanal with formaldehydeEnables the key C-C bond formation to create the butanediol (B1596017) backbone. researchgate.net
Carbonyl ReductaseCandida magnoliaeAsymmetric reduction of 1,4-dihydroxybutan-2-oneProduces chiral 1,2,4-butanetriol. researchgate.net
TransaminasePrauserella sp. PE36Asymmetric transamination of 1,4-dihydroxybutan-2-oneProduces chiral 2-aminobutane-1,4-diol with high optical purity. researchgate.net

Biocatalytic Carbon-Carbon Bond Formation in Aminobutane-1,4-diol Synthesis

The formation of carbon-carbon (C-C) bonds is fundamental to building the molecular framework of organic compounds. Biocatalysts, particularly aldolases and thiamine (B1217682) pyrophosphate (ThDP)-dependent enzymes, are increasingly recognized for their ability to forge C-C bonds with high stereocontrol. researchgate.net

The synthesis of this compound from formaldehyde exemplifies the power of biocatalytic C-C bond formation. An engineered benzaldehyde lyase, a ThDP-dependent enzyme, was successfully employed to catalyze the C-C bond-forming reaction between 3-hydroxypropanal and formaldehyde. researchgate.net This reaction creates the four-carbon backbone of the target molecule. The use of enzymes to control the reactivity of a challenging C1 feedstock like formaldehyde represents a significant advancement in sustainable chemistry. researchgate.netresearchgate.net This approach opens up new avenues for producing valuable, multifunctional compounds from simple, readily available starting materials. researchgate.net

Utilization of C1 Feedstocks in Biocatalytic Aminobutane-1,4-diol Production (e.g., Formaldehyde)

The use of single-carbon (C1) feedstocks, such as formaldehyde, is a key strategy in the development of a circular bioeconomy. researchgate.netnih.gov Formaldehyde, derivable from the reduction of CO2, is a reactive and versatile building block for more complex chemicals. researchgate.netresearchgate.net However, its controlled and selective transformation presents a significant challenge. researchgate.netresearchgate.net

Biocatalysis offers a solution to this challenge. Researchers have successfully utilized formaldehyde in the synthesis of chiral 1,2,4-butanetriol and 2-aminobutane-1,4-diol. researchgate.netresearchgate.net An engineered benzaldehyde lyase was instrumental in coupling formaldehyde with 3-hydroxypropanal. researchgate.net This demonstrates the potential of enzymes to control the reactivity of formaldehyde and channel it towards the production of high-value chemicals. researchgate.netresearchgate.net The integration of such biocatalytic steps into synthetic pathways is crucial for the valorization of C1 molecules and the transition towards more sustainable manufacturing processes. researchgate.netnih.gov

Chemoenzymatic Synthesis of Aminobutane-1,4-diols

Chemoenzymatic synthesis combines the best of both worlds: the selectivity and mild operating conditions of biocatalysis with the broad reaction scope of traditional chemical catalysis. This integrated approach can lead to more efficient and sustainable production routes for complex molecules.

Stereoselective and Asymmetric Synthesis of Aminobutane-1,4-diols

The synthesis of specific stereoisomers of aminobutane-1,4-diols is of significant interest due to the distinct biological activities often associated with chiral molecules. Methodologies that control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry are crucial for accessing enantiopure forms of these compounds for applications in fields such as pharmaceutical development.

Enantioselective Approaches for Aminobutane-1,4-diols

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Both biocatalytic and chemical catalytic methods have been successfully employed to synthesize optically pure aminobutane-1,4-diols.

One of the most effective enantioselective methods is enzymatic catalysis. Researchers have engineered a benzaldehyde lyase from Herbiconiux sp. through directed evolution to catalyze the coupling of 3-hydroxypropanal and formaldehyde. researchgate.netresearchgate.net The resulting intermediate, 1,4-dihydroxybutan-2-one, is then subjected to asymmetric transamination catalyzed by a transaminase to produce optically pure 2-aminobutane-1,4-diol. researchgate.netresearchgate.net This biocatalytic route is highly efficient and atom-economic, achieving high enantioselectivity (up to 99% enantiomeric excess, ee) under mild reaction conditions (pH 7.5, 30°C). researchgate.net

Chemical methods for enantioselective synthesis often rely on asymmetric catalysis using chiral catalysts or auxiliaries. For example, the asymmetric aza-Pinacol cyclization, enabled by the combination of a chiral phosphoric acid catalyst and a photoredox catalyst, can produce cyclic syn-1,2-amino alcohol derivatives with excellent levels of enantioselectivity. organic-chemistry.org While this specific reaction produces a cyclic analogue, the underlying principle of using a chiral catalyst to control the stereochemical outcome of a radical C-C bond formation is a powerful strategy that can be adapted for linear systems. organic-chemistry.org Another approach involves the kinetic resolution of a racemic mixture, such as the hydrolytic kinetic resolution (HKR) of racemic epoxides, which can serve as chiral precursors for aminodiols. researchgate.net

Table 2: Enzymatic Synthesis of Optically Pure 2-Aminobutane-1,4-diol

ParameterDetailsSource(s)
Enzyme System Engineered benzaldehyde lyase and a transaminase. researchgate.netresearchgate.net
Starting Materials Acrolein and formaldehyde (or 3-hydroxypropanal and formaldehyde). researchgate.netresearchgate.net
Key Intermediate 1,4-dihydroxybutan-2-one. researchgate.netresearchgate.net
Final Product Optically pure 2-aminobutane-1,4-diol. researchgate.netresearchgate.net
Enantioselectivity Up to 99% enantiomeric excess (ee).
Reaction Type One-pot enzymatic hydroxymethylation and asymmetric transamination. researchgate.net

Diastereoselective Synthesis of Specific Aminobutane-1,4-diol Isomers

Diastereoselective synthesis focuses on forming a single diastereomer from a reaction that can potentially create multiple. This is critical when a molecule contains two or more stereocenters.

As detailed in section 3.2.2, the merger of N-heterocyclic carbene (NHC) catalysis and photoredox proton-coupled electron transfer (PCET) provides a powerful method for the diastereoselective synthesis of aminobutane-1,4-diol analogues. kyoto-u.ac.jp The initial amidoacylation of an alkene constructs a cyclic γ-amido ketone with high diastereoselectivity, which is then converted to the final acyclic 3-aminobutane-1,4-diol as a single diastereomer. kyoto-u.ac.jp The stereochemical outcome is controlled during the highly organized radical-radical coupling step within the catalytic cycle. kyoto-u.ac.jp

Another powerful technique for achieving high diastereoselectivity is crystallization-induced asymmetric transformation (CIAT). scispace.comresearchgate.net In this process, a mixture of diastereomers in solution is allowed to equilibrate while one diastereomer preferentially crystallizes out. According to Le Châtelier's principle, the equilibrium shifts to continuously form the crystallizing isomer, ultimately converting the entire mixture into a single, solid diastereomer. researchgate.net This method has been successfully applied to synthesize 1-substituted 3-aminobutane-1,4-diols. scispace.com

The choice of reagents and reaction conditions can also heavily influence diastereoselectivity. For example, in the reduction of ketones, the steric bulk of the hydride source can dictate the direction of attack, leading to the preferential formation of one diastereomer over another. beilstein-journals.org

Table 3: Diastereoselective Synthesis via NHC/Photoredox PCET

ParameterDetailsSource(s)
Methodology Merging NHC catalysis with photoredox PCET. kyoto-u.ac.jp
Key Transformation Transformation of a cyclic γ-amido ketone intermediate. kyoto-u.ac.jp
Product Acyclic 3-aminobutane-1,4-diol. kyoto-u.ac.jp
Stereochemical Outcome High diastereoselectivity, affording a single diastereomer. kyoto-u.ac.jp
Basis of Selectivity Diastereoselective radical-radical coupling enabled by precise control of electron transfer. kyoto-u.ac.jp

Enzymology and Directed Evolution in Aminobutane 1,4 Diol Bioproduction

Key Enzymes in 1-Aminobutane-1,4-diol Synthesis Pathways

The biocatalytic production of this compound is often achieved through multi-enzyme cascades. These pathways typically start from simple, readily available precursors and employ a series of enzymes to build the target molecule with high stereoselectivity. A key intermediate in many of these routes is 1,4-dihydroxybutan-2-one. researchgate.net

Carbonyl Reductases in this compound Synthesis

Carbonyl reductases (KREDs) are crucial for the stereoselective reduction of the ketone group in precursors like 1,4-dihydroxybutan-2-one to form the corresponding diol. researchgate.net While a wide array of KREDs are known for reducing various ketones, the reduction of highly functionalized small ketones like 1,4-dihydroxybutan-2-one has presented a challenge. researchgate.net

Transaminases in this compound Synthesis

Transaminases (TAs), particularly ω-transaminases, are instrumental in introducing the amino group with high stereoselectivity. researchgate.netrsc.org They catalyze the transfer of an amino group from a donor molecule, such as an amino acid or a simple amine, to a carbonyl acceptor. In the context of this compound synthesis, a transaminase can convert the ketone intermediate, 1,4-dihydroxybutan-2-one, directly into the final product. researchgate.net

For instance, a transaminase from Prauserella sp. PE36 (PsTA) has been identified to catalyze the transamination of 1,4-dihydroxybutan-2-one with excellent stereoselectivity. researchgate.net The choice of transaminase is critical, as their substrate scope and stereopreference can vary significantly. researchgate.net Research has focused on identifying and engineering transaminases that are not only highly selective but also efficient with industrially relevant amine donors.

Imine Reductases and Their Role in this compound Analogues

Imine reductases (IREDs) and their subclass, reductive aminases (RedAms), are powerful biocatalysts for the synthesis of chiral amines via the reduction of imines and the reductive amination of carbonyl compounds. nih.govnottingham.ac.uknih.gov While not directly involved in the primary described pathway to this compound from 1,4-dihydroxybutan-2-one, IREDs are crucial for producing a wide range of structural analogues.

These enzymes can be used in one-pot cascades to generate N-substituted 1,2-amino alcohols from simple aldehydes and amines. researchgate.netresearchgate.net This highlights their potential for creating derivatives of this compound by varying the amine component in a reductive amination reaction. The continuous discovery of new IREDs from metagenomic sources is expanding the toolbox for synthesizing diverse amino compounds. nih.gov

Aldolases, Including Engineered Benzaldehyde (B42025) Lyase, for this compound Precursors

The synthesis of the key precursor, 1,4-dihydroxybutan-2-one, can be achieved through an atom-economic C-C bond formation catalyzed by an aldolase. Specifically, an engineered benzaldehyde lyase (BAL) from Herbiconiux sp. SALV-R1 has been developed to catalyze the coupling of 3-hydroxypropanal (B37111) and formaldehyde (B43269). researchgate.netaminer.org This reaction is a significant step, as the coupling of small, highly reactive aldehydes like formaldehyde is challenging. researchgate.net

The native BAL was engineered through directed evolution to enhance its activity for this specific transformation. researchgate.net This chemoenzymatic approach, combining the enzymatic C-C bond formation with a preceding chemocatalytic hydration of acrolein to 3-hydroxypropanal, provides a sustainable route to the key ketone precursor from simple C1 and C3 building blocks. researchgate.net

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Carboligases in this compound Related Syntheses

Thiamine diphosphate (ThDP)-dependent carboligases are a broad class of enzymes that catalyze the formation of carbon-carbon bonds, producing valuable α-hydroxy carbonyl compounds. researchgate.netresearchgate.net This enzyme family includes the aforementioned benzaldehyde lyase. researchgate.net These enzymes are central to biocatalytic routes for producing complex molecules from simple starting materials due to their ability to perform regio- and stereoselective carboligation reactions. researchgate.net

Their catalytic mechanism involves the ThDP cofactor, which facilitates the umpolung (reversal of polarity) of a carbonyl substrate, enabling it to act as a nucleophile. researchgate.net The engineering of ThDP-dependent enzymes, such as developing a formolase from a BAL scaffold, has been a key strategy in expanding the synthetic utility of C1 building blocks like formaldehyde. researchgate.net This research area is vital for creating novel pathways to precursors for compounds like this compound. researchgate.netresearchgate.net

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Activity

The natural catalytic activities of enzymes are often not optimal for industrial applications, which demand high efficiency, stability, and specificity under process conditions. mdpi.com Enzyme engineering, particularly through directed evolution, has become an indispensable tool for tailoring enzymes for specific bioproduction pathways, including that of this compound. mdpi.comnih.gov

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This involves creating libraries of enzyme variants through mutagenesis, followed by high-throughput screening or selection to identify improved variants. mdpi.comcaltech.edu For instance, a benzaldehyde lyase from Herbiconiux sp. SALV-R1 was engineered via directed evolution to efficiently catalyze the condensation of 3-hydroxypropanal and formaldehyde, a reaction not efficiently performed by the wild-type enzyme. researchgate.net

Similarly, computational design and directed evolution have been used to create a "formolase" from benzaldehyde lyase, specifically for the condensation of formaldehyde. researchgate.net Techniques like triple-code saturation mutagenesis have been applied to alcohol dehydrogenases to enhance their activity towards difficult-to-reduce ketones, a strategy that could be applied to carbonyl reductases in the this compound pathway. acs.org The development of growth-coupled continuous directed evolution systems further automates and accelerates the enzyme engineering process, promising even more efficient biocatalysts in the future. nih.gov

Enzyme ClassSpecific Enzyme ExampleRole in SynthesisPrecursor/SubstrateProductRef.
Carbonyl ReductaseCandida magnoliae (CMCR)Stereoselective reduction1,4-dihydroxybutan-2-one(R)- or (S)-1,2,4-butanetriol precursor researchgate.net
TransaminasePrauserella sp. PE36 (PsTA)Stereoselective amination1,4-dihydroxybutan-2-one(S)-2-aminobutane-1,4-diol researchgate.net
Aldolase (engineered)Herbiconiux sp. SALV-R1 BALC-C bond formation3-hydroxypropanal + Formaldehyde1,4-dihydroxybutan-2-one researchgate.netaminer.org

Strategies for Improving Thermostability and Activity of this compound Synthesizing Enzymes

The industrial application of enzymes is often limited by their stability under harsh process conditions, such as elevated temperatures. sci-hub.se Protein engineering, through strategies like directed evolution and rational design, is a powerful tool to enhance the thermostability and catalytic activity of enzymes used in synthesizing this compound and related compounds. sci-hub.se

Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties. nobelprize.org This process involves generating a library of enzyme variants through random mutagenesis, followed by screening for improved stability or activity. sci-hub.se For example, low error-rate random mutagenesis can be used to create single beneficial mutations that are then combined. sci-hub.se

Rational design, on the other hand, requires knowledge of the enzyme's three-dimensional structure and function to make targeted modifications. nih.gov Techniques focus on enhancing factors like surface electrostatic interactions, hydrophobic packing, and hydrogen bond networks. frontiersin.org

A case study on improving an (R)-selective amine transaminase (ATA) from Aspergillus terreus (At-ATA), an enzyme type relevant for amine synthesis, illustrates these principles. The wild-type enzyme suffers from poor thermostability, with a half-life of only 6.9 minutes at 40°C. frontiersin.org Using a rational design approach, researchers identified key surface residues for mutation. frontiersin.org The mutant D224K, where aspartic acid at position 224 was replaced by lysine (B10760008), showed significantly improved thermostability. frontiersin.org This single mutation resulted in a 4.23-fold increase in the enzyme's half-life at 40°C and raised its T50 value (the temperature at which it loses 50% of its activity after a 10-minute incubation) by 6.08°C. frontiersin.org Molecular dynamics simulations revealed that this enhanced stability was due to the formation of new hydrogen bonds that increased the protein's structural rigidity. frontiersin.org

Similarly, site-directed mutagenesis on a benzaldehyde lyase variant resulted in a 12°C increase in its melting temperature (Tm), enhancing its suitability for industrial-scale synthesis.

Table 1: Improvement of Thermostability in an Amine Transaminase from Aspergillus terreus by Site-Directed Mutagenesis frontiersin.org
Enzyme VariantMutationHalf-life (t1/2) at 40°C (min)T5010 (°C)Fold Increase in Half-life
Wild-Type (At-ATA)None6.938.51.0
D224AAsp224 -> Ala21.043.13.05
D224KAsp224 -> Lys29.244.64.23

Expanding Substrate Specificity of Enzymes for this compound Production

A key advantage of enzyme engineering is the ability to alter substrate specificity, enabling the use of non-native or cost-effective starting materials for chemical synthesis. nobelprize.orgnih.gov For the production of this compound, this involves modifying enzymes to efficiently catalyze reactions with simple, highly functionalized C1 molecules like formaldehyde. researchgate.netaminer.org

A notable achievement in this area is the engineering of a benzaldehyde lyase (BAL) from Herbiconiux sp. SALV-R1. researchgate.netaminer.org Wild-type BAL does not naturally catalyze the coupling of formaldehyde with 3-hydroxypropanal. researchgate.net Through directed evolution, researchers developed a BAL variant capable of performing this novel C-C bond formation to produce 1,4-dihydroxybutan-2-one, a direct precursor to this compound. researchgate.netaminer.org This engineered enzyme was then integrated into a one-pot chemoenzymatic process. The process begins with the hydration of acrolein to 3-hydroxypropanal, followed by the engineered BAL-catalyzed reaction with formaldehyde. The resulting ketone is then aminated using a transaminase to yield optically pure 2-aminobutane-1,4-diol (B3032749). researchgate.netaminer.orgresearchgate.net

This strategy of engineering substrate scope demonstrates how biocatalysis can be used to create novel synthetic routes from simple, readily available feedstocks, which is a significant step towards sustainable chemical manufacturing. researchgate.netaminer.org

Table 2: Engineered Enzyme with Expanded Substrate Specificity for Precursor Synthesis researchgate.netaminer.org
EnzymeEngineering StrategyOriginal Substrates (Example)New SubstratesProduct
Benzaldehyde Lyase (from Herbiconiux sp. SALV-R1)Directed EvolutionBenzaldehydeFormaldehyde + 3-Hydroxypropanal1,4-Dihydroxybutan-2-one

Cofactor Regeneration Systems in Biocatalytic this compound Processes

Many enzymes essential for bioproduction, particularly oxidoreductases and transferases, depend on expensive cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NADPH) or adenosine (B11128) triphosphate (ATP). illinois.edunih.gov The synthesis of this compound via the reductive amination of a ketone precursor, for instance, requires a stoichiometric amount of NADH or NADPH. nih.gov For such processes to be economically feasible on an industrial scale, the consumed cofactor must be continuously regenerated in situ. nih.gov

Several efficient cofactor regeneration systems have been developed. illinois.edu

Enzymatic Systems: This is the most common approach. For NADPH regeneration, a popular system pairs a glucose dehydrogenase (GDH) with glucose as a cheap sacrificial substrate. nih.gov The GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH. nih.gov For NADH regeneration, formate (B1220265) dehydrogenase (FDH) is often used, which oxidizes formate to carbon dioxide. nih.gov Another strategy for removing the pyruvate (B1213749) co-product from transaminase reactions and overcoming thermodynamic barriers is to use lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH. whiterose.ac.uk This can be coupled with a GDH system to recycle the NADH. whiterose.ac.uk

Electrochemical Systems: This method uses an electrode to directly reduce the oxidized cofactor (e.g., NAD⁺ to NADH). uniovi.esnih.gov This approach is clean and avoids the use of a secondary enzyme and substrate, simplifying downstream processing. nih.gov Recent advances have led to highly efficient electrodes that can regenerate the enzymatically active 1,4-NADH isomer with high yield and at low overpotentials. nih.govrsc.org

Photochemical and Chemical Systems: These methods use light energy or chemical reducing agents, respectively, to drive cofactor regeneration, though they are less commonly applied in industrial processes. uniovi.es

Table 3: Comparison of Common Cofactor Regeneration Systems
Regeneration MethodSystem ComponentsAdvantagesDisadvantagesReference
Enzymatic (Substrate-coupled)Dehydrogenase (e.g., GDH, FDH), Sacrificial Substrate (e.g., Glucose, Formate)High reaction rates, high selectivity for active cofactor isomer.Requires additional enzyme and substrate, can complicate purification. nih.govnih.gov
ElectrochemicalWorking Electrode, Counter Electrode, Reference Electrode, Power SourceNo co-substrate needed, simple product purification, environmentally friendly.Potential for enzyme deactivation, may produce inactive cofactor isomers. uniovi.esnih.gov

Mechanistic Studies of Enzymes Involved in this compound Formation

Understanding the catalytic mechanism of enzymes is crucial for their effective application and engineering. The biocatalytic route to this compound from formaldehyde and acrolein involves two key enzyme classes with distinct mechanisms: a thiamine diphosphate (ThDP)-dependent lyase and a pyridoxal-5'-phosphate (PLP)-dependent transaminase. researchgate.net

Thiamine Diphosphate (ThDP)-Dependent Lyase Mechanism: The engineered benzaldehyde lyase catalyzes the C-C bond formation between formaldehyde and 3-hydroxypropanal. researchgate.net This reaction proceeds via a mechanism involving "umpolung" or polarity reversal. acs.org

The ThDP cofactor, bound to the enzyme, attacks the carbonyl carbon of the first substrate (formaldehyde), forming a covalent intermediate known as the Breslow intermediate.

This step reverses the normal electrophilic character of the carbonyl carbon, making it nucleophilic. This is the "umpolung" step.

The activated formaldehyde equivalent then attacks the electrophilic carbonyl carbon of the second substrate (3-hydroxypropanal).

This forms a new C-C bond and, after rearrangement and release from the ThDP cofactor, yields the final product, 1,4-dihydroxybutan-2-one. researchgate.net

Pyridoxal-5'-Phosphate (PLP)-Dependent Transaminase Mechanism: The transaminase from Prauserella sp. PE36 (PsTA) catalyzes the final step, transferring an amino group to 1,4-dihydroxybutan-2-one to form this compound. researchgate.net The PLP cofactor is central to this mechanism. whiterose.ac.ukutexas.edu

The catalytic cycle begins with the enzyme in its pyridoxal (B1214274) phosphate (B84403) (PLP) form. whiterose.ac.uk The ketone substrate (1,4-dihydroxybutan-2-one) displaces an active site lysine to form an external aldimine intermediate with PLP.

A proton is abstracted from the amino donor (e.g., an amino acid), and the intermediate tautomerizes to a ketimine.

Hydrolysis of the ketimine releases the newly formed amine product (this compound) and leaves the enzyme in its pyridoxamine (B1203002) phosphate (PMP) form. whiterose.ac.uk

To complete the cycle and regenerate the PLP form of the enzyme, the PMP intermediate reacts with an amino donor, which is converted to its corresponding keto acid, readying the enzyme for the next catalytic round. whiterose.ac.ukmdpi.com The stereospecificity of the reaction is determined by the constrained binding of the substrate in the enzyme's active site. whiterose.ac.uk

Applications of Aminobutane 1,4 Diols and Their Derivatives in Research

Aminobutane-1,4-diols as Versatile Chiral Building Blocks in Research

The strategic placement of amine and hydroxyl functionalities on a short carbon scaffold makes aminobutane diols potent chiral synthons. In their enantiomerically pure forms, they provide chemists with a pre-defined stereochemical framework, which is essential for the synthesis of stereospecific target molecules. The differential reactivity of the primary and secondary hydroxyl groups, along with the nucleophilic amino group, allows for selective chemical modifications, enabling the stepwise construction of intricate molecular architectures.

Aminobutane-1,4-diol serves as an exemplary starting material for the synthesis of diverse and complex organic structures. Its utility stems from its ability to introduce both chirality and multiple points for further chemical elaboration into a target molecule . Researchers utilize this scaffold to build key structural motifs found in various classes of compounds.

For instance, the diol framework can be cyclized to form chiral pyrrolidine (B122466) or piperidine (B6355638) derivatives, which are core structures in many natural alkaloids and pharmaceutical agents. The hydroxyl groups can be protected differentially, allowing the amino group to be acylated or alkylated, followed by deprotection and subsequent modification of the hydroxyls. This controlled, stepwise approach is crucial for building molecules with precisely arranged functional groups . Examples of complex structures derived from aminobutane diol precursors include macrocyclic ligands designed for selective metal ion chelation and key fragments of polyhydroxylated natural products, where the stereochemistry of the diol is transferred directly to the final product .

A significant research application for aminobutane diol isomers is in the field of xenobiology, specifically in the creation of artificial nucleic acid analogues (NAAs). These synthetic polymers mimic the structure and function of DNA and RNA but possess a modified backbone, rendering them resistant to nuclease degradation and sometimes conferring unique binding properties .

A prominent example involves the use of (R)-4-amino-butane-1,3-diol as the monomeric unit for synthesizing (R)-aminobutyl nucleic acid, abbreviated as (R)-Am-BuNA . In this architecture, the natural deoxyribose-phosphate backbone of DNA is replaced by a repeating chain of (R)-4-amino-butane-1,3-diol units. The nucleobases (Adenine, Guanine, Cytosine, Thymine) are attached to the C1 hydroxyl group, while the polymer linkage is formed via an amide bond between the C4 amino group of one monomer and the C1 carboxyl group (derived from the oxidized C1 hydroxyl) of the next . This design effectively mimics the spacing of the natural phosphodiester backbone, allowing Am-BuNA strands to hybridize with complementary DNA and RNA sequences with high affinity and specificity .

Table 1: Structural Comparison of Natural DNA and (R)-Am-BuNA Backbones
FeatureNatural DNA Backbone(R)-Am-BuNA Backbone
Monomeric Unit Deoxyribose (a sugar)(R)-4-amino-butane-1,3-diol (an amino alcohol)
Polymer Linkage Phosphodiester bondAmide bond
Charge Anionic (negatively charged)Neutral
Chirality Source D-Deoxyribose(R)-4-amino-butane-1,3-diol
Susceptibility to Nucleases HighVery Low / Resistant [16, 17]

The aminobutane diol scaffold is a frequently employed intermediate in the synthesis of potent bioactive molecules, including antiviral drugs and enzyme inhibitors [3, 13]. Its structural features can be tailored to mimic natural substrates or to fit precisely into the active sites of therapeutic enzyme targets.

In the development of antiviral agents, particularly nucleoside reverse transcriptase inhibitors (NRTIs), the aminobutane diol framework can serve as a carbocyclic or acyclic mimic of the ribose or deoxyribose sugar found in natural nucleosides . By functionalizing the diol with a nucleobase and converting one of the hydroxyl groups into a phosphonate, chemists can create analogues that are recognized and processed by viral polymerases. Once incorporated into the growing viral DNA chain, these analogues act as chain terminators, halting viral replication.

Furthermore, the structure is valuable for designing protease inhibitors, such as those targeting thrombin. Thrombin, a key enzyme in the blood coagulation cascade, has a distinct S1 specificity pocket that preferentially binds basic amino acid residues like arginine. The amino group of an aminobutane-1,4-diol derivative can be functionalized to mimic the guanidinium (B1211019) group of arginine, ensuring targeted binding to this pocket . The rest of the diol scaffold serves as a rigid framework to position other functional groups that can form hydrogen bonds or other interactions with the enzyme's active site, leading to potent and selective inhibition .

Table 2: Role of Aminobutane Diol Scaffolds in Bioactive Compound Synthesis
Bioactive Compound ClassRole of Aminobutane Diol ScaffoldKey Structural Feature MimickedReferences
Antiviral Agents (NRTIs) Serves as an acyclic or carbocyclic sugar mimic.Ribose or deoxyribose ring of a natural nucleoside.,
Thrombin Inhibitors Acts as a rigid backbone to position key binding groups.The side chain of a basic amino acid (e.g., Arginine) via a functionalized amino group.

Role in Enzyme Mechanism Investigations as Model Substrates

Beyond their use as synthetic precursors, aminobutane diols are employed as tools in fundamental biochemical research to investigate enzyme mechanisms. They can function as substrate analogues, inhibitors, or molecular probes to elucidate the binding modes and catalytic processes of various enzymes .

For enzymes that act on amino alcohols, such as specific kinases or transferases, 1-aminobutane-1,4-diol can serve as a simplified model substrate. Its binding and turnover can be monitored to determine kinetic parameters (Kₘ, kₖₐₜ) and to understand the structural requirements for substrate recognition . For example, by comparing the enzymatic processing of different stereoisomers of an aminobutane diol, researchers can map the stereochemical preferences of an enzyme's active site.

In other cases, the compound acts as a competitive inhibitor. By binding to the active site without undergoing a reaction, it allows for the study of enzyme-ligand interactions using biophysical methods. For instance, co-crystallizing an enzyme with this compound can yield high-resolution X-ray crystallographic data, providing a static snapshot of how the key functional groups (amine and hydroxyls) are oriented within the active site . This information is invaluable for understanding the catalytic mechanism and for the rational design of more potent and specific inhibitors .

Microbial Synthesis and Metabolic Engineering for Aminobutane 1,4 Diol Production

De Novo Biosynthesis Pathways for Aminobutane-1,4-diols and Related Polyols

The de novo biosynthesis of 1-aminobutane-1,4-diol is not a naturally occurring pathway in microorganisms. Therefore, its production relies on the design and implementation of novel synthetic routes by combining enzymes from various organisms. pnas.orgresearchgate.net These pathways are often extensions or modifications of existing metabolic routes for amino acids or central metabolites like α-ketoglutarate. pnas.orggoogle.com

One strategy involves creating a pathway from central metabolites to a keto-acid precursor, which is then converted to the final aminodiol product. For instance, a pathway for the related compound 2-aminobutane-1,4-diol (B3032749) has been constructed using a combination of chemocatalytic and enzymatic reactions starting from acrolein and formaldehyde (B43269). researchgate.netresearchgate.net This pathway utilizes a newly engineered benzaldehyde (B42025) lyase for C-C bond formation, followed by a transaminase to introduce the amino group. researchgate.net

Pathways for the closely related diol, 1,4-butanediol (B3395766) (1,4-BDO), provide a blueprint for aminodiol synthesis. Two major artificial routes for 1,4-BDO have been extensively developed in E. coli:

The α-ketoglutarate-based pathway : This route starts with the decarboxylation of the TCA cycle intermediate α-ketoglutarate to form succinic semialdehyde. google.com This is subsequently reduced to 4-hydroxybutyrate (4-HB), which is then further reduced in a CoA-dependent or independent manner to 1,4-BDO. nih.govpnas.org

The succinate-based pathway : Here, succinate (B1194679) is activated to succinyl-CoA and then reduced via multiple enzymatic steps to 1,4-BDO. nih.gov

To produce an aminodiol like this compound, these pathways can be theoretically modified by introducing a transaminase enzyme at a suitable keto-acid or aldehyde intermediate step. A versatile platform using a polyketide synthase (PKS) system has been proposed for the production of a wide range of diols and amino alcohols. biorxiv.orgdtu.dk This system uses a modular PKS to create a specific carbon skeleton, which is then released as an aldehyde by a terminal thioreductase. dtu.dk This aldehyde can then be converted into an amino alcohol by the action of a specific transaminase and an alcohol dehydrogenase. biorxiv.org This modularity allows for the programmable synthesis of various chain-length amino alcohols from simple carbon sources like glucose. biorxiv.orgdtu.dk

Another approach leverages the natural catabolism of amino acids. pnas.org For example, a platform has been developed to convert various amino acids into C3-C5 diols by combining their natural degradation pathways with a diol formation module. pnas.org This strategy expands the potential feedstock from sugars to include protein hydrolysates. pnas.org

Pathway OriginKey Precursor(s)Key Enzymatic StepsTarget Product(s)Host Organism
Central Metabolismα-Ketoglutarateα-ketoglutarate decarboxylase, 4-hydroxybutanoate (B1227057) dehydrogenase, aldehyde/alcohol dehydrogenase1,4-ButanediolE. coli
Central MetabolismSuccinateSuccinyl-CoA synthetase, CoA-dependent succinic semialdehyde dehydrogenase, alcohol dehydrogenase1,4-ButanediolE. coli
Amino Acid CatabolismGlutamate (B1630785)GadB*, GabT, Carboxylic acid reductase, Alcohol dehydrogenase1,4-ButanediolE. coli
C1/C2 FeedstocksAcrolein, FormaldehydeEngineered benzaldehyde lyase, Carbonyl reductase, Transaminase1,2,4-Butanetriol (B146131), 2-Aminobutane-1,4-diolIn vitro / E. coli
Polyketide SynthesisAcyl-CoAs (from glucose)Polyketide Synthase (PKS), Thioreductase (TR), Transaminase (TA), Alcohol Dehydrogenase (ADH)Various diols and amino alcoholsStreptomyces albus

Metabolic Engineering Strategies for Improving Aminobutane-1,4-diol Production Yields

Achieving economically viable titers of non-natural compounds like this compound requires extensive metabolic engineering of the host microorganism. acs.orgnih.gov Strategies are aimed at increasing the metabolic flux towards the target molecule, improving enzyme efficiency, and ensuring a balanced supply of necessary cofactors like NAD(P)H and ATP. nih.gov

Redesigning and Optimizing Biosynthetic Pathways: A primary strategy involves the selection and assembly of optimal enzymes to construct the synthetic pathway. nih.gov For 1,4-BDO production, extensive screening and engineering of enzymes such as α-ketoglutarate decarboxylase and 4-hydroxybutyrate dehydrogenase were necessary to create a functional and efficient pathway. google.com Furthermore, redesigning pathways to be more thermodynamically favorable or to bypass bottlenecks in the host's native metabolism is crucial. pnas.org For instance, pathways for diol production have been redesigned based on the natural metabolic routes of amino acids like glutamate to circumvent limitations related to cofactor supply. nih.gov

Protein and Enzyme Engineering: The performance of heterologous pathways is often limited by the suboptimal activity of key enzymes. Protein engineering can enhance catalytic efficiency, alter substrate specificity, or reduce sensitivity to feedback inhibition. nih.gov In the biosynthesis of 1,4-BDO, the native pyruvate (B1213749) dehydrogenase in E. coli was replaced with an enzyme from K. pneumoniae which has higher activity under anaerobic conditions. nih.gov Similarly, rational engineering of a diol dehydratase resulted in a 5-fold higher activity towards its non-native substrate 1,2,4-butanetriol, significantly boosting 1,4-BDO production from xylose. researchgate.net

Host Strain Engineering and Optimization: Modifying the host's central metabolism is critical to divert carbon flux from growth-related pathways to the desired product pathway. This often involves deleting genes for competing pathways. For example, to improve the production of 1,2,4-butanetriol from renewable feedstocks, genes involved in carbon catabolite repression (ptsG) were knocked out to allow for the simultaneous utilization of multiple sugars. nih.gov Additionally, optimizing the supply of cofactors is essential. The reduction steps in aminodiol synthesis are highly dependent on reducing equivalents like NADPH. nih.gov Engineering the central metabolism to favor NADPH generation can significantly improve product yields. nih.gov

Advanced Synthetic Biology Approaches: Modern synthetic biology tools offer sophisticated control over the production process. A modular engineering approach was used to develop an autonomous 1,4-BDO production system in E. coli. nih.gov This system partitioned carbon utilization, with xylose dedicated to 1,4-BDO production and other sugars used for cell growth. nih.gov A quorum-sensing circuit was implemented to act as a genetic controller, automatically activating the production pathway when the cell population reached a certain density. nih.gov This represents a significant step towards integrating complex genetic circuits with metabolic engineering for optimized bioproduction. nih.gov

StrategyDescriptionExample ApplicationReference
Pathway Redesign Reconstructing biosynthetic routes using enzymes from different organisms to improve thermodynamic favorability and bypass bottlenecks.Designing a 1,4-BDO pathway based on glutamate catabolism to improve performance. nih.gov
Protein Engineering Modifying key enzymes to enhance catalytic activity, substrate specificity, or reduce feedback inhibition.Rationally engineering diol dehydratase to increase activity on 1,2,4-butanetriol by 5-fold. researchgate.net
Host Metabolism Modification Deleting genes for competing metabolic pathways to redirect carbon flux towards the desired product.Knockout of ptsG in E. coli to eliminate carbon catabolite repression and improve 1,2,4-butanetriol production from mixed sugars. nih.gov
Cofactor Engineering Manipulating metabolic pathways to increase the supply of essential cofactors like NAD(P)H.Enhancing the NADPH supply for alcohol dehydrogenase catalyzed reduction steps in diol synthesis. nih.gov
Synthetic Biology Circuits Implementing genetic control systems (e.g., quorum sensing) for autonomous and optimized production.Using a quorum-sensing mechanism to control the onset of 1,4-BDO production in engineered E. coli. nih.gov

Utilization of Renewable Biomass and C5 Sugars (Xylose, Arabinose) in Aminobutane-1,4-diol Bioproduction

The economic viability of microbial chemical production is heavily dependent on the use of inexpensive and abundant renewable feedstocks. nrel.gov Lignocellulosic biomass, derived from agricultural and forestry waste, is a rich source of C5 sugars (xylose, arabinose) and C6 sugar (glucose). nih.govnorthumbria.ac.uk Engineering microorganisms to efficiently utilize these sugars is a key goal for the biorefinery industry. researchgate.netnrel.gov

Xylose as a Feedstock: Xylose is a major component of hemicellulose and a primary target for bioproduction. researchgate.net Several studies have demonstrated the successful biosynthesis of 1,4-BDO and its precursors from xylose. nih.govresearchgate.net A novel synthetic pathway was designed in E. coli to convert xylose into 1,4-BDO via a 1,2,4-butanetriol intermediate, achieving a titer of 209 mg/L after enzyme engineering. researchgate.net In another study, engineered E. coli was designed to specifically use D-xylose for 1,4-BDO production while using other carbon sources for growth, demonstrating a partitioned metabolic strategy. nih.gov

Arabinose as a Feedstock: Arabinose is another abundant C5 sugar in lignocellulosic hydrolysates that has been relatively underutilized compared to glucose and xylose. northumbria.ac.uk However, it represents a valuable carbon source for producing chiral chemicals due to its inherent stereochemistry. google.com Synthetic pathways have been constructed in E. coli to produce 1,2,4-butanetriol (BTO) from L-arabinose. northumbria.ac.uk The intermediates of the non-phosphorylative arabinose metabolism, such as 2-keto-3-deoxy-L-arabonate (L-KDA), can be channeled towards BTO or, theoretically, 1,4-BDO. northumbria.ac.uk For example, direct decarboxylation of L-KDA followed by reduction yields BTO. northumbria.ac.uk

Co-utilization of Mixed Sugars from Biomass Hydrolysates: Lignocellulosic hydrolysates, such as corn cob hydrolysate, contain a mixture of glucose, xylose, and arabinose. nih.gov The efficient conversion of this mixed-sugar stream is vital for an economical process. researchgate.net A significant challenge is carbon catabolite repression (CCR), where the presence of glucose represses the metabolism of other sugars. nih.gov Metabolic engineering strategies, such as deleting the ptsG gene in E. coli, have been employed to overcome CCR, enabling the simultaneous consumption of glucose, xylose, and arabinose. nih.gov Using this approach, an engineered E. coli strain produced 43.4 g/L of 1,2,4-butanetriol from corn cob hydrolysate. nih.gov Such strategies are directly applicable to the production of other polyols and aminodiols, including this compound, from real-world biomass feedstocks. acs.org

FeedstockTarget ProductHost OrganismKey Engineering StrategyTiterReference
D-Xylose1,4-ButanediolE. coliEngineering of diol dehydratase209 mg/L researchgate.net
D-Xylose1,4-ButanediolE. coliPartitioned carbon utilization and quorum-sensing controlNot specified nih.gov
L-Arabinose1,2,4-ButanetriolE. coliPathway construction and optimization276.7 mg/L researchgate.net
D-ArabinoseD-1,2,4-ButanetriolE. coliPathway optimization and enzyme screening2.24 g/L researchgate.net
Corn Cob Hydrolysate (Xylose, Arabinose, Glucose)1,2,4-ButanetriolE. coliDeletion of ptsG and pgi to overcome CCR and enhance NADPH supply43.4 g/L nih.gov

Advanced Spectroscopic and Structural Characterization of Aminobutane 1,4 Diols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Aminobutane-1,4-diols

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. longdom.org For chiral molecules like 1-aminobutane-1,4-diol, NMR is invaluable for determining relative and absolute configurations.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In this compound, the spectrum would display distinct signals for the protons attached to the carbon backbone, as well as for the amine (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Vicinal coupling constants (³JHH) are particularly useful for stereochemical analysis. nmrwiki.org The magnitude of these constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. nih.gov By analyzing these coupling constants, the preferred conformations of the flexible butane (B89635) backbone can be inferred.

For enantiomeric differentiation, which is not possible in a standard achiral solvent, chiral solvating agents (CSAs) can be employed. acs.org These agents form transient diastereomeric complexes with the enantiomers of the aminodiol, leading to separate, distinguishable signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity. acs.org Advanced techniques like two-dimensional Correlation Spectroscopy (COSY) can further confirm proton connectivity by showing correlations between coupled protons. longdom.org

Table 1: Representative ¹H NMR Data for this compound Note: This table is a representative example based on structural analysis. Actual chemical shifts and coupling constants can vary with solvent and experimental conditions.

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.5 - 3.8Multiplet-
H-2, H-31.5 - 1.9Multiplet-
H-43.9 - 4.2Multiplet-
-NH₂2.5 - 3.5Broad Singlet-
-OH (at C1)4.0 - 5.0Broad Singlet-
-OH (at C4)4.0 - 5.0Broad Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the chain. The chemical shifts of C1 and C4 are significantly influenced by the directly attached electronegative oxygen and nitrogen atoms, causing them to appear further downfield compared to the C2 and C3 carbons.

Similar to ¹H NMR, ¹³C NMR is a powerful tool for stereochemical analysis, especially when combined with derivatization techniques. For instance, the relative stereochemistry of 1,3-diols can be determined by converting them into acetonide derivatives. nmrwiki.orgwordpress.com In these rigid cyclic structures, the chemical shifts of the acetonide methyl carbons are sensitive to their axial or equatorial orientation, which in turn depends on whether the parent diol was syn or anti. nmrwiki.org A similar strategy could potentially be adapted for analyzing the stereochemistry of aminodiols like this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is a representative example based on structural analysis. Actual chemical shifts can vary with solvent and experimental conditions.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C165 - 75
C230 - 40
C325 - 35
C460 - 70

Vibrational Spectroscopy Applications for Aminobutane-1,4-diols

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the functional groups present in a molecule, making them excellent tools for characterization.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine (-NH₂) and hydroxyl (-OH) groups.

The O-H stretching vibration from the two hydroxyl groups typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. libretexts.org The broadening is due to intermolecular hydrogen bonding. The N-H stretching of the primary amine group usually appears in the same region (3100-3500 cm⁻¹) but can often be distinguished as a doublet or a pair of sharper peaks superimposed on the broad O-H band. libretexts.org Other key absorptions include C-H stretching just below 3000 cm⁻¹, N-H bending around 1600 cm⁻¹, and C-O stretching in the 1000-1200 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded)3200 - 3600Strong, Broad
N-H Stretch3100 - 3500Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
N-H Bend (scissoring)1590 - 1650Medium
C-O Stretch1000 - 1200Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in IR spectra.

For this compound, the C-C backbone stretching and C-H stretching vibrations would be expected to be strong in the Raman spectrum. rsc.org While the O-H stretch is often weak in Raman spectra, the N-H and C-N stretches can provide useful information. In situ Raman spectroscopy can also be used as a process analytical technology (PAT) tool to monitor reactions in real-time.

Chiroptical Spectroscopy for Conformational Analysis of Aminobutane-1,4-diols

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. cas.cz These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exceptionally sensitive to the three-dimensional structure and conformation of chiral molecules. diamond.ac.ukrsc.org

Since this compound lacks a strong chromophore, its intrinsic ECD signal in the accessible UV-Vis range may be weak. A common strategy to overcome this is to derivatize the molecule with a chromophoric reporter group. mdpi.com The resulting derivative can produce strong ECD signals, often in the form of a bisignate wave known as a Cotton effect. The sign and magnitude of this effect are directly related to the spatial arrangement of the chromophores and, by extension, to the absolute configuration and conformational preferences of the original aminodiol. mdpi.com

Alternatively, chiroptical sensing assays can be used. These involve the non-covalent, dynamic self-assembly of the chiral analyte with a chiral, fluorescent, or UV-active probe. mdpi.combath.ac.uk The formation of diastereomeric complexes results in a measurable chiroptical response (e.g., in the CD spectrum), which can be correlated with the enantiomeric composition and absolute configuration of the aminodiol. bath.ac.uknih.gov These techniques are powerful for high-throughput screening and for studying molecules that are difficult to analyze by other means. bath.ac.uk

Circular Dichroism (CD) Spectroscopy for Modified Oligonucleotides

Research has shown that the incorporation of acyclic aminobutane-diol scaffolds can influence the thermal stability and conformation of DNA duplexes and G-quadruplexes. rsc.orglookchem.com For instance, the CD spectrum of a natural B-form DNA typically exhibits a positive band around 270-280 nm and a negative band near 250 nm. mdpi.comuni-muenchen.de Studies on oligonucleotides modified with an acyclic (R)-4-amino-butane-1,3-diol phosphodiester backbone, known as (R)-Am-BuNA, have demonstrated that the impact on the nucleic acid conformation is highly dependent on the position of the modification. rsc.orgresearchgate.net

When a thymidine (B127349) at a specific position in a thrombin-binding DNA aptamer (TBA) was replaced with an (R)-Am-BuNA modified nucleobase, the resulting CD spectrum was nearly identical to that of the natural G-quadruplex, indicating that the modification did not disrupt the antiparallel G-quadruplex formation. researchgate.net Specifically, the modified quadruplex showed characteristic positive peaks at 250 nm and 290 nm and a negative peak at 270 nm. researchgate.net However, when the modification was introduced into the G-tetrads, the CD spectrum changed dramatically, suggesting a significant alteration of the G-quadruplex structure. researchgate.net

The versatility of CD spectroscopy allows for the analysis of a wide range of modified oligonucleotides under various conditions, making it an indispensable tool for understanding the structural implications of incorporating aminobutane-diol analogs into nucleic acids. rsc.orgrsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Aminobutane-1,4-diol Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing the solid-state structure of various aminobutane-1,4-diol analogues and related compounds.

For instance, the crystal structure of a SARS-CoV-2 NSP3 macrodomain in complex with (1S,3S)-1-phenyl-3-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]butane-1,4-diol has been determined, providing critical insights into the binding interactions of this aminobutane-diol derivative. pdbj.org Such structural data is invaluable for structure-based drug design and understanding molecular recognition processes.

In other studies, X-ray crystallography has been used to confirm the regiochemistry of synthesized compounds. For example, in the synthesis of N-Boc-(S)-2-aminobutane-1,4-diyl dimethanesulfonate, X-ray analysis of a subsequent product confirmed the desired regioisomer was obtained. thieme-connect.de The ability to obtain high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. researchgate.net

The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, including hydrogen bonding patterns, which are crucial for understanding the properties and behavior of aminobutane-diol analogues in the solid state. researchgate.netacs.org

Chromatographic Methods for Purity and Separation of Aminobutane-1,4-diols

Chromatographic techniques are essential for the purification, separation, and analysis of aminobutane-1,4-diols and their derivatives. High-Performance Liquid Chromatography (HPLC) and gel electrophoresis are two such methods widely employed in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful analytical technique used to separate, identify, and quantify components in a mixture. nih.gov It is particularly useful for monitoring the progress of chemical reactions, assessing the purity of synthesized compounds, and purifying final products. rsc.orgcarlroth.com

In the synthesis of oligonucleotides modified with aminobutane-diol analogues, HPLC is often used to purify the final products. rsc.org For example, after the solid-phase synthesis of (R)-Am-BuNA modified oligonucleotides, the crude product is typically purified by HPLC on a reverse-phase column, such as an Eclipse XDB-C18 column. rsc.org The use of a buffer system, like triethylammonium (B8662869) acetate (B1210297) (TEAA), and a gradient of an organic solvent, such as acetonitrile, allows for the effective separation of the desired modified oligonucleotide from synthetic byproducts. rsc.org

Furthermore, HPLC is employed to determine the percentage of incorporation of different amine "letters" in the combinatorial synthesis of oligomeric aminodiol-containing compounds. google.com Reverse-phase HPLC has also been utilized to analyze cell fractions to determine the localization of aminodiol compounds within organisms. nih.gov The development of automated HPLC platforms allows for near real-time monitoring of enzymatic reactions, providing valuable kinetic data. nih.gov

Gel electrophoresis is a standard molecular biology technique used to separate macromolecules like DNA and RNA based on their size and charge. bio-rad.comsigmaaldrich.com When investigating the stability of nucleic acid analogues, such as those modified with aminobutane-diols, gel electrophoresis is an invaluable tool. rsc.orgnih.gov

The enzymatic stability of oligonucleotides modified with (R)-Am-BuNA has been assessed using polyacrylamide gel electrophoresis (PAGE). rsc.orgrsc.org In these experiments, the modified oligonucleotides are incubated with enzymes like fetal bovine serum (FBS) or snake venom phosphodiesterase (SVPDE) at 37 °C. rsc.org Aliquots are taken at different time intervals, and the degradation of the oligonucleotides is analyzed by PAGE. rsc.org

Results from such studies have shown that even a single incorporation of an (R)-Am-BuNA modified nucleobase can significantly inhibit the degradation of the oligonucleotide. rsc.org This enhanced enzymatic stability highlights the potential of using these modifications as protective caps (B75204) in nucleic acid-based drugs. rsc.org The method provides a clear visual representation of the degradation kinetics, allowing for a direct comparison of the stability of modified versus unmodified oligonucleotides. nih.govnih.gov

Theoretical and Computational Studies of Aminobutane 1,4 Diols

Quantum Chemical Calculations on Molecular Structure and Reactivity of Aminobutane-1,4-diols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the geometric and electronic properties of aminobutane-1,4-diols. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Detailed research findings from these calculations help in elucidating key molecular attributes. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to identify the most likely sites for nucleophilic attack on the amino group. Such studies are crucial for predicting how the molecule will behave in different chemical environments and for optimizing conditions for synthetic reactions. These computational models can also predict the stability of the compound in aqueous solutions across a range of pH values, with studies indicating stability in the pH 4–6 range.

Table 1: Quantum Chemical Calculation Data for Aminobutane-1,4-diols

Computational MethodProperty InvestigatedFinding
Density Functional Theory (DFT) B3LYP/6-311+G(d,p)Nucleophilic Attack SitesIdentification of reactive sites on the amino group.
Density Functional Theory (DFT) B3LYP/6-311+G(d,p)pH StabilityPredicted to be most stable in the pH range of 4–6.

Computational Modeling of Enzymatic Reaction Mechanisms in Aminobutane-1,4-diol Synthesis

Computational modeling is instrumental in understanding and engineering enzymatic pathways for the synthesis of chiral aminobutane-1,4-diols. A key example is the synthesis of (2R)-2-aminobutane-1,4-diol from simple C1 building blocks like formaldehyde (B43269). acs.orgresearchgate.net

Researchers have engineered a benzaldehyde (B42025) lyase (BAL) through directed evolution to catalyze the challenging coupling of 3-hydroxypropanal (B37111) and formaldehyde. researchgate.net This enzymatic reaction produces 1,4-dihydroxybutan-2-one, a key intermediate. researchgate.netresearchgate.net Following this, a transaminase is used to convert the ketone intermediate into the final 2-aminobutane-1,4-diol (B3032749) product with high stereoselectivity. researchgate.netresearchgate.net Computational approaches, including the quantum chemical cluster approach, are vital for studying the reaction mechanisms of such biocatalytic processes. ucas.ac.cn These models help elucidate the origins of enantioselectivity and guide the rational design of enzymes with improved activity and specificity. researchgate.netucas.ac.cn

Table 2: Computational Insights into Enzymatic Synthesis of Aminobutane-1,4-diols

Enzyme SystemComputational ApproachKey Finding/Application
Benzaldehyde Lyase (BAL) / Formolase (FLS)Directed Evolution & Computational DesignEngineered enzyme to catalyze C-C bond formation between formaldehyde and 3-hydroxypropanal. acs.orgresearchgate.net
Transaminase (e.g., from Prauserella sp. PE36)Mechanistic ModelingElucidation of the stereoselective transamination of 1,4-dihydroxybutan-2-one to form chiral 2-aminobutane-1,4-diol. researchgate.net
Multi-enzyme CascadeProcess ModelingCombining enzymatic steps with chemocatalysis in a one-pot process for efficient synthesis from acrolein and formaldehyde. researchgate.netacs.org

Molecular Dynamics Simulations of Aminobutane-1,4-diol Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of aminobutane-1,4-diols and their interactions with surrounding molecules, particularly in aqueous solutions. These simulations provide a time-resolved picture of molecular motion, conformational changes, and intermolecular forces like hydrogen bonding.

For (2R)-2-aminobutane-1,4-diol, MD simulations using the AMBER force field have been successfully applied to predict hydrolysis rates. The results from these simulations correlate well with experimental data derived from Arrhenius plots, yielding an activation energy (Ea) of 45.2 kJ/mol and helping to establish the compound's shelf-life under various storage conditions. While extensive MD studies specifically on 1-aminobutane-1,4-diol are not widely published, simulations of structurally similar molecules like 1,2-ethanediol (B42446) and 2-aminoethanol in water provide a framework for understanding its behavior. researchgate.net These studies focus on hydrogen bonding networks, conformational preferences (gauche vs. trans), and hydrophobic association, all of which are relevant to the interactions of aminobutane-1,4-diols in a biological context. researchgate.net

Table 3: Molecular Dynamics Simulation Findings for Aminobutane-1,4-diols and Analogs

Simulation Method/Force FieldSystem StudiedProperty InvestigatedFinding
AMBER Force Field(2R)-2-Aminobutane-1,4-diol in aqueous solutionHydrolysis Rate / StabilityPredicted rates correlated with experimental Arrhenius plots (Ea = 45.2 kJ/mol), enabling shelf-life estimation.
Not Specified1,2-Ethanediol in waterHydrogen Bonding / StructureAnalysis of short-range structural properties and hydrogen bonding tendencies in solution. researchgate.net
Molecular Docking and DynamicsLigand-G-quadruplexBinding InteractionsUsed to estimate binding energy and identify key interactions (e.g., hydrogen bonds) with biological macromolecules. researchgate.net

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational structure-activity relationship (SAR) studies are critical in medicinal chemistry for designing new therapeutic agents. Although specific SAR studies for this compound itself are not extensively detailed in the literature, the compound serves as a valuable chiral building block for bioactive molecules, including antituberculosis agents and kinase inhibitors, where SAR principles are paramount.

The general approach involves using computational models to correlate the structural features of a series of compounds with their biological activity. For example, in the development of new drug candidates, computational models are built to predict properties like oral bioavailability, metabolic stability, and potency against a biological target. acs.org By analyzing protein-ligand interactions from a structural perspective, researchers can identify which physicochemical properties are favorable for absorption and which modifications might overcome issues like cytochrome P450 3A4 induction. acs.org These predictive models allow for the virtual screening and selection of lead compounds with a higher probability of success, thereby streamlining the drug discovery process. acs.org

Q & A

Q. Key Considerations :

  • Avoid competitive side reactions (e.g., intramolecular cyclization) by maintaining low concentrations of intermediates.
  • Purify via column chromatography (silica gel, gradient elution) to isolate the diol-amine product.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify amine (-NH₂) protons (δ 1.5–2.5 ppm, broad) and diol hydroxyls (δ 3.5–4.5 ppm, exchangeable). Use D₂O shake tests to confirm labile protons.
    • ¹³C NMR : Resolve carbons adjacent to amine (C1, δ 40–50 ppm) and diol (C4, δ 60–70 ppm) groups .
  • IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~120.1) and fragmentation patterns (e.g., loss of H₂O or NH₃).

Validation : Cross-reference with computational predictions (DFT-optimized structures) to validate stereoelectronic effects.

Advanced: How does the amino group in this compound influence its reactivity in organometallic reactions?

Methodological Answer:
The amino group acts as a directing ligand in coordination chemistry, enhancing catalytic activity in cross-coupling reactions:

  • Example : In Pd-catalyzed Heck reactions, the amine stabilizes Pd(0) intermediates, reducing nanoparticle formation. Compare ligand-free conditions (common in flow reactors) vs. ligand-assisted batch reactions .
  • Experimental Design :
    • Conduct kinetic studies under varying Pd:amine ratios.
    • Use X-ray absorption spectroscopy (XAS) to monitor Pd oxidation states.

Contradiction Management : If catalytic efficiency varies between studies, analyze solvent polarity (e.g., MeOH vs. DMF) and amine basicity using Hammett plots .

Advanced: What strategies resolve contradictions in catalytic efficiency data when using this compound?

Methodological Answer:
Contradictions often arise from differences in molecular conformation or solvent effects:

  • Case Study : Conflicting reports on chain-extender efficiency in polyurethanes (similar to butane-1,4-diol vs. DPG comparisons). Use molecular dynamics (MD) simulations to model hydrogen bonding and steric effects .
  • Resolution Steps :
    • Replicate experiments under standardized conditions (solvent, temperature).
    • Perform multivariate analysis (ANOVA) to isolate variables (e.g., amine pKa, diol spacing).
    • Validate with in-situ FTIR to track reaction intermediates.

Biological: How to assess the biological activity of this compound in membrane studies?

Methodological Answer:

  • Erythrocyte Membrane Assays :
    • Membrane Stabilization : Incubate erythrocytes with this compound (0.1–10 mM) under hypotonic stress. Measure hemolysis via absorbance (540 nm) and compare to controls (e.g., acetylsalicylic acid) .
    • Lipid Peroxidation : Use thiobarbituric acid (TBA) assay to quantify malondialdehyde (MDA) formation. Correlate results with antioxidant activity.
  • Mitochondrial Studies : Monitor cytochrome c release and ATPase activity in isolated mitochondria to evaluate apoptotic pathways.

Computational: What models predict the interaction of this compound with enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to B-glucosidase (PDB ID: 3AHY). Focus on hydrogen bonding between diol hydroxyls and catalytic residues (Glu165, Glu357) .
  • MD Simulations :
    • Solvate the enzyme-ligand complex in TIP3P water.
    • Calculate binding free energy (MM/PBSA) and compare to experimental Km values.
  • Validation : Synthesize analogs (e.g., 1-N-methyl derivative) to test predicted steric clashes.

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